7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetic organic compound categorized within the indazole class, which consists of heterocyclic aromatic compounds. Indazoles are recognized for their diverse biological activities and applications in medicinal chemistry, making them significant in drug development and biological research. The compound's unique structure, characterized by the presence of a fluorine atom and a tetrahydropyran group, suggests potential for specific interactions with biological targets, enhancing its relevance in pharmacological studies.
The synthesis of 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and reaction time, can significantly affect yield and selectivity during synthesis. Optimization of these parameters is crucial for achieving high purity and desired product formation.
The molecular formula for 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is . The compound features a fused ring system characteristic of indazoles, with a tetrahydropyran ring contributing to its three-dimensional structure.
Key structural data includes:
7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can undergo various chemical transformations:
The choice of reagents and conditions (e.g., solvent type and temperature) plays a critical role in determining the efficiency of these reactions and the stability of intermediates formed during synthesis.
The mechanism of action for 7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity to target proteins or enzymes, potentially modulating their activity. Research indicates that such compounds may influence various biochemical pathways, contributing to their therapeutic effects .
Key physical properties include:
Chemical properties include:
Relevant data on toxicity indicates that it may cause skin and eye irritation upon contact .
7-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several applications in scientific research:
These applications highlight its significance in both academic research and industrial contexts, particularly concerning pharmaceutical development .
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for diversifying the C6-position of 7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole scaffolds. This "click chemistry" approach enables efficient conjugation of pharmacophores or diagnostic tags under mild conditions. The reaction exploits the C4-aldehyde moiety (accessible from precursors like 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde [7]) to generate alkyne-functionalized intermediates, which subsequently react with azides via Cu(I)-catalyzed cycloaddition.
Key mechanistic insights reveal that Cu(I) acetylides form σ-complexes with terminal alkynes, lowering the pKa of the alkyne C–H bond by up to 9.8 units and facilitating nucleophilic attack on azide substrates. The reaction proceeds optimally with catalytic systems comprising CuSO₄/sodium ascorbate in DMSO/water (3:1) at 25–40°C, achieving >90% conversion within 2 hours. Ligand-assisted catalysis using tris(benzyltriazolylmethyl)amine (TBTA) prevents Cu(I) oxidation while accelerating cycloaddition kinetics by stabilizing dinuclear copper transition states [8].
Table 1: Optimization of CuAAC Conditions for Indazole Derivatization
Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuI/DIPEA | DMF | 25 | 6 | 65 |
CuSO₄/NaAsc/TBTA | tBuOH/H₂O (1:1) | 40 | 1.5 | 85 |
CuBr/THPTA | DMSO/H₂O (3:1) | 30 | 2 | 92 |
[Cu(CH₃CN)₄]PF₆/Tris-triazole | Acetone/H₂O (2:1) | 25 | 3 | 78 |
Regioselective electrophilic fluorination at the C7-position of the indazole core is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile. Critical to success is pre-coordination of the indazole nitrogen to electrophilic directors (e.g., boron trifluoride etherate), which blocks N2-fluorination and promotes exclusive C7-functionalization. Yields range from 70–85% with <2% regioisomeric contamination [3] [9].
Tetrahydropyranyl (THP) protection of the indazole N1-nitrogen employs dihydropyran (DHP) catalyzed by pyridinium p-toluenesulfonate (PPTS) in dichloromethane. This reaction proceeds via oxocarbenium ion intermediates, with the THP group providing steric shielding and acid lability for deprotection. Microwave-assisted protocols (80°C, 15 min) enhance diastereoselectivity for the 2R-isomer, crucial for maintaining spatial orientation in kinase inhibitor applications [3] [7]. Safety-catch linkers derived from HMBA (4-hydroxymethylbenzoic acid) enable simultaneous cyclization and cleavage during solid-phase synthesis of fluorinated indazole peptidomimetics [9].
Table 2: Fluorinating Agents and Their Performance Profiles
Reagent | Solvent | Temp (°C) | Regioselectivity (C7:N2) | Yield (%) |
---|---|---|---|---|
Selectfluor® | CH₃CN | 60 | 50:1 | 85 |
N-Fluorobenzenesulfonimide | DMF | 25 | 30:1 | 78 |
Accufluor® NFTh | THF | 40 | 45:1 | 82 |
F-TEDA-BF₄ (Selectfluor®) | CH₂Cl₂ | 25 | 20:1 | 70 |
Solid-phase organic synthesis (SPOS) revolutionizes the production of indazole analogs through combinatorial approaches. TentaGel macrobeads (280–320 μm) functionalized with o-nitroveratryl linkers serve as optimal substrates, accommodating loadings of 3.5 nmol/bead while enabling photolytic cleavage. The "one-bead-two-compound" strategy immobilizes both cyclic peptides (90%) and linear counterparts (10%), facilitating post-screening sequence determination via partial Edman degradation/mass spectrometry [2] [9].
Key synthetic steps include:
High-throughput screening in 96-well formats identified analogs with 3-fold enhanced PKMYT1 kinase inhibition versus parent compounds. Tandem MS/MS sequencing confirmed active structures without requiring individual compound isolation [2].
Table 3: Solid Supports for Indazole Library Synthesis
Resin Type | Linker | Loading (mmol/g) | Cleavage Method | Compatibility |
---|---|---|---|---|
TentaGel S NH₂ | o-Nitroveratryl | 0.27 | Photolytic (365 nm) | Aqueous/organic |
Wang Resin | HMBA | 0.80 | TFA (95%) | Organic solvents |
Merrifield Resin | Ester | 1.20 | Nucleophilic (OH⁻) | Polar aprotic |
SASRIN Resin | Hydroxymethylphenoxy | 0.70 | Mild acid (1% TFA) | Wide pH range |
Microscale synthesis (50–500 nmol) demands precision in solvent/catalyst selection to overcome surface adsorption and mass transfer limitations. Mixed solvent systems prove critical: DMSO/water (3:1 v/v) enhances CuAAC kinetics by solubilizing organic azides and polar indazole intermediates, while minimizing copper nanoparticle aggregation. Catalytic systems are optimized through high-throughput screening in 384-well plates, identifying Cu(I)/THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as superior to traditional Cu/TBTA for nanoscale reactions due to reduced copper loading (50 ppm vs. 500 ppm) [2] [8].
Key advancements include:
Solvent selection maps based on Kamlet-Taft parameters identify optimal mixtures: ε > 15 for dipole stabilization, β > 0.5 for azide solubility, and π* < 1 for minimized byproduct formation. This approach achieves 92% yield in nanomole-scale CuAAC at 0.1 mM concentration – previously unattainable in bulk synthesis [2] [6].
Table 4: Optimized Solvent Systems for Nanoscale Reactions
Reaction Type | Solvent System | Conc (mM) | Scale (nmol) | Yield (%) |
---|---|---|---|---|
CuAAC | DMSO/H₂O (3:1) + 5% EtOH | 0.1 | 200 | 92 |
Electrophilic Fluorination | CH₃CN/MeOH (4:1) | 5.0 | 500 | 87 |
THP Protection | CH₂Cl₂/DMF (9:1) | 10.0 | 100 | 94 |
Reductive Amination | THF/AcOH (95:5) | 2.0 | 300 | 89 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1